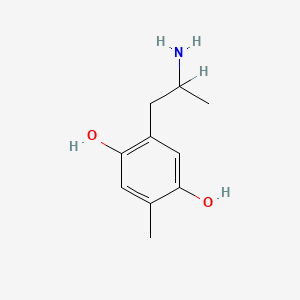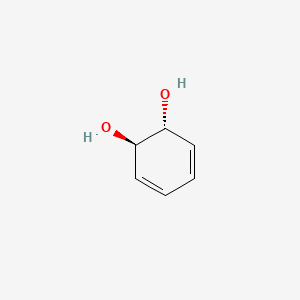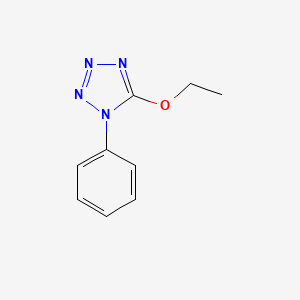
Morfamquat
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Morfamquat is a quaternary ammonium herbicide primarily used to control broad-leaved weeds in cereal crops. It is known for its broad-spectrum, non-residual activity with contact and some desiccant action. This compound is moderately toxic to mammals and acts as a neurotoxin, as well as being a known skin and eye irritant .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Morfamquat is synthesized through a series of chemical reactions involving the formation of quaternary ammonium salts. The synthetic route typically involves the reaction of bipyridyl compounds with morpholine derivatives under controlled conditions. The reaction conditions often include elevated temperatures and the presence of catalysts to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory synthesis but optimized for higher yields and efficiency. The process includes purification steps to ensure the final product meets the required purity standards for agricultural use .
Análisis De Reacciones Químicas
Types of Reactions: Morfamquat undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidation products.
Reduction: It can also undergo reduction reactions under specific conditions.
Substitution: Substitution reactions involving the replacement of functional groups are common.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions for substitution reactions often involve the use of nucleophiles and appropriate solvents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of this compound .
Aplicaciones Científicas De Investigación
Morfamquat has several scientific research applications, including:
Chemistry: Used as a model compound in studies of quaternary ammonium herbicides.
Biology: Investigated for its effects on plant physiology and its potential as a herbicide.
Medicine: Studied for its neurotoxic effects and potential therapeutic applications.
Industry: Utilized in agricultural practices for weed control in cereal crops.
Mecanismo De Acción
Morfamquat exerts its herbicidal effects by inhibiting photosystem I in plants, disrupting electron transport, and leading to the production of reactive oxygen species. This results in cellular damage and desiccation of the plant. The molecular targets include the photosynthetic apparatus in plant cells .
Comparación Con Compuestos Similares
Paraquat: Another quaternary ammonium herbicide with similar herbicidal properties but different toxicity profiles.
Diquat: Similar in structure and function but with distinct chemical properties.
Chlormequat: Used as a plant growth regulator with different applications.
Uniqueness: Morfamquat is unique in its specific mode of action and its selective toxicity towards broad-leaved weeds. Unlike Paraquat and Diquat, this compound’s mechanism involves enzymatic conversion to Paraquat, which then exerts its herbicidal effects .
Propiedades
Número CAS |
7411-47-4 |
|---|---|
Fórmula molecular |
C26H36N4O4+2 |
Peso molecular |
468.6 g/mol |
Nombre IUPAC |
1-(3,5-dimethylmorpholin-4-yl)-2-[4-[1-[2-(3,5-dimethylmorpholin-4-yl)-2-oxoethyl]pyridin-1-ium-4-yl]pyridin-1-ium-1-yl]ethanone |
InChI |
InChI=1S/C26H36N4O4/c1-19-15-33-16-20(2)29(19)25(31)13-27-9-5-23(6-10-27)24-7-11-28(12-8-24)14-26(32)30-21(3)17-34-18-22(30)4/h5-12,19-22H,13-18H2,1-4H3/q+2 |
Clave InChI |
UBAQQOLXBOKEHR-UHFFFAOYSA-N |
SMILES |
CC1COCC(N1C(=O)C[N+]2=CC=C(C=C2)C3=CC=[N+](C=C3)CC(=O)N4C(COCC4C)C)C |
SMILES canónico |
CC1COCC(N1C(=O)C[N+]2=CC=C(C=C2)C3=CC=[N+](C=C3)CC(=O)N4C(COCC4C)C)C |
Pictogramas |
Irritant |
Sinónimos |
morfamquat |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[(3-methyl-4-oxo-2-quinazolinyl)thio]-N-phenylacetamide](/img/structure/B1218381.png)
![N-[(2,1,3-benzothiadiazol-4-ylamino)-sulfanylidenemethyl]-4-methylbenzamide](/img/structure/B1218383.png)









